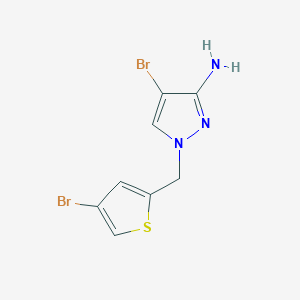
4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1H-pyrazol-3-amine: is a chemical compound with an intriguing structure. It combines a pyrazole ring with a bromothiophene moiety, making it an interesting candidate for various applications.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, a powerful method for forming carbon–carbon bonds. In this reaction, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center .
Reaction Conditions: The reaction conditions for Suzuki–Miyaura coupling typically involve mild temperatures, aqueous solvents, and functional group tolerance. The choice of boron reagent plays a crucial role in achieving successful coupling reactions.
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using optimized conditions and efficient purification techniques.
化学反応の分析
Reactivity: 4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1H-pyrazol-3-amine can undergo various reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the pyrazole ring or the bromothiophene group can be replaced.
Common Reagents: Commonly used reagents include palladium catalysts, boron reagents (such as boronic acids or boronate esters), and halides (e.g., bromides).
Major Products: The major products depend on the specific reaction conditions and the substituents present. Functionalization at different positions within the molecule can yield diverse derivatives.
科学的研究の応用
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology and Medicine: The compound’s unique structure may find applications in drug discovery, as it could interact with biological targets.
Industry: Its potential as a ligand, catalyst, or intermediate makes it valuable in industrial processes.
作用機序
The exact mechanism by which 4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1H-pyrazol-3-amine exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
類似化合物との比較
While I don’t have specific information on similar compounds, researchers often compare its properties and reactivity to related molecules in the literature.
特性
分子式 |
C8H7Br2N3S |
|---|---|
分子量 |
337.04 g/mol |
IUPAC名 |
4-bromo-1-[(4-bromothiophen-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H7Br2N3S/c9-5-1-6(14-4-5)2-13-3-7(10)8(11)12-13/h1,3-4H,2H2,(H2,11,12) |
InChIキー |
LWAMYHSTEQRBOU-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1Br)CN2C=C(C(=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


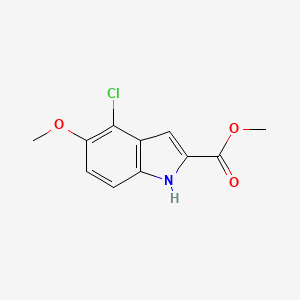
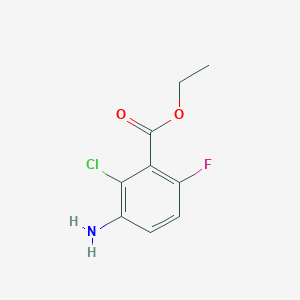
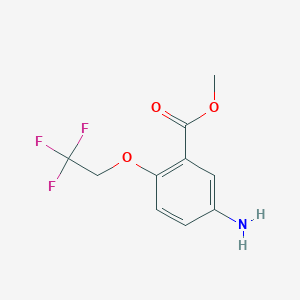
![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)
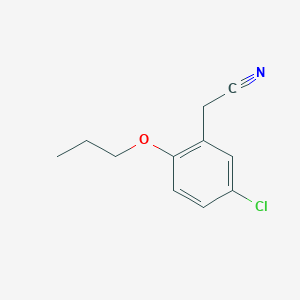
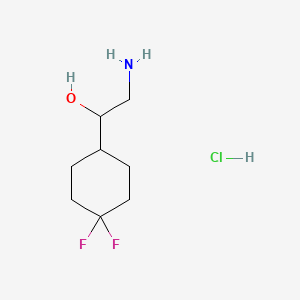
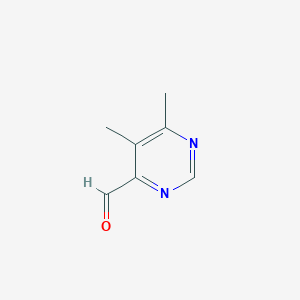
![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
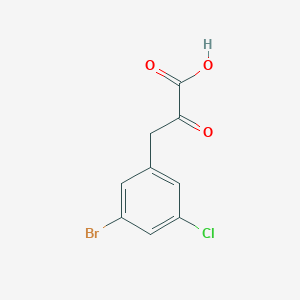
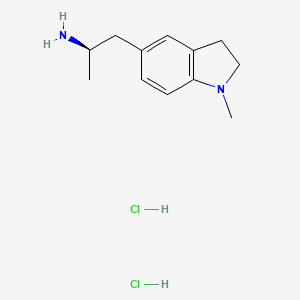
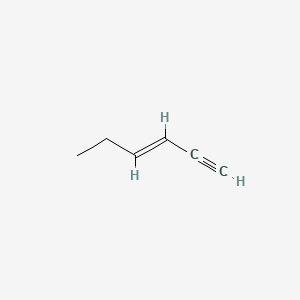
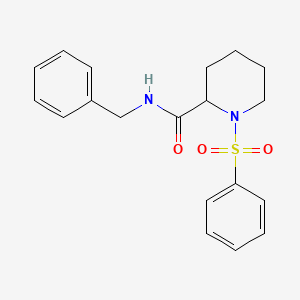
![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
